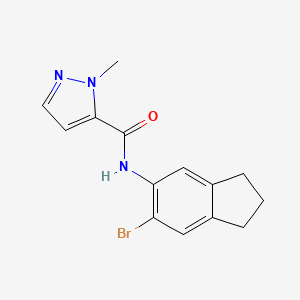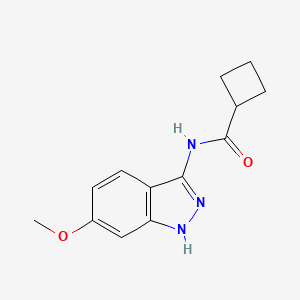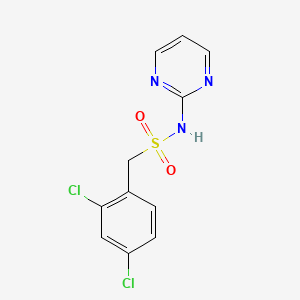![molecular formula C14H15N3O3 B7679741 [4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol, also known as CPNP, is a synthetic compound that has been widely used in scientific research. CPNP is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The unique chemical structure of CPNP makes it an attractive candidate for developing new drugs that target PKC and other related signaling pathways.
Wirkmechanismus
[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol inhibits PKC activity by binding to the catalytic domain of the enzyme. PKC consists of a regulatory domain and a catalytic domain. The regulatory domain binds to various second messengers, such as diacylglycerol and calcium, which activate the catalytic domain. This compound binds to the catalytic domain and prevents its activation by the regulatory domain, thereby inhibiting PKC activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying PKC signaling pathways. This compound is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is highly toxic and can cause cell death at high concentrations. This compound is also relatively expensive, which can limit its use in some research settings.
Zukünftige Richtungen
[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol research has several future directions. One potential direction is the development of new drugs that target PKC and related signaling pathways. This compound has been used as a template for designing new PKC inhibitors with improved potency and selectivity. Another direction is the investigation of the role of PKC in various diseases, including cancer, diabetes, and cardiovascular diseases. This compound can be used to study the effects of PKC inhibition on disease progression and to identify new therapeutic targets. Finally, this compound can be used to study the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound can be used to identify new signaling pathways that are regulated by PKC and to investigate the mechanisms underlying PKC-mediated cellular processes.
Conclusion:
In conclusion, this compound is a potent inhibitor of PKC that has been widely used in scientific research. This compound has several advantages for lab experiments, including its potency and selectivity. This compound has also been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and angiogenesis. This compound research has several future directions, including the development of new drugs that target PKC and related signaling pathways and the investigation of the role of PKC in various diseases and cellular processes.
Synthesemethoden
[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction between 3-cyclopropyl-4-nitropyrazole and benzyl bromide to form 4-benzyl-3-cyclopropyl-4-nitropyrazole. This intermediate product is then reduced using sodium borohydride to produce 4-(3-cyclopropyl-4-nitropyrazol-1-yl)methylbenzene. Finally, the benzene ring is oxidized using potassium permanganate to yield this compound.
Wissenschaftliche Forschungsanwendungen
[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol has been extensively used in scientific research to investigate the role of PKC in various cellular processes. PKC is a family of serine/threonine protein kinases that play a crucial role in regulating cell growth, differentiation, and apoptosis. Dysregulation of PKC signaling has been implicated in the development and progression of various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been shown to inhibit PKC activity in vitro and in vivo, making it a valuable tool for studying PKC signaling pathways.
Eigenschaften
IUPAC Name |
[4-[(3-cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-9-11-3-1-10(2-4-11)7-16-8-13(17(19)20)14(15-16)12-5-6-12/h1-4,8,12,18H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUARUGRFWKGKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2[N+](=O)[O-])CC3=CC=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzonitrile](/img/structure/B7679665.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)
![[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)


![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)

![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)

![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
